![molecular formula C21H18N4OS B2699187 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 862198-51-4](/img/structure/B2699187.png)
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities. This article delves into its biological activity, particularly its anticancer properties, receptor binding affinities, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticancer effects and interactions with biological receptors.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance, compounds containing the pyrazolo[1,5-a]pyrimidine nucleus have demonstrated significant antiproliferative effects against several cancer cell lines.
Key Findings:
- In Vitro Studies: A study evaluated a series of related compounds against breast cancer cell lines (MCF-7, MDA-MB231). The compound exhibited an IC50 value of 27.66 μM against MDA-MB231 and 4.93 μM against MCF-7 cells, indicating potent anticancer activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MDA-MB231 | 27.66 |
MCF-7 | 4.93 |
Receptor Binding Affinity
The compound has also been studied for its interaction with the Peripheral Benzodiazepine Receptor (PBR) . Research indicates that modifications at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance binding affinity and selectivity towards PBR, which is implicated in various physiological processes including steroid biosynthesis modulation .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation: The compound likely disrupts key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis: It may promote programmed cell death in malignant cells through intrinsic apoptotic pathways.
Case Studies
Several case studies have been documented regarding the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study on Breast Cancer: A study involving a series of synthesized compounds demonstrated that those with a thioether linkage exhibited superior antiproliferative properties compared to their analogs lacking this moiety .
- Receptor Modulation in Glioma Cells: The binding studies showed that certain derivatives could modulate steroid biosynthesis in C6 glioma cells effectively .
科学的研究の応用
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives related to this compound. Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant activity against seizures in animal models. For instance, compounds designed as analogs of previously established anticonvulsants demonstrated efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as new antiepileptic drugs (AEDs) .
Case Study: Anticonvulsant Screening
A notable study synthesized various N-phenylacetamide derivatives, including those based on the pyrazolo[1,5-a]pyrimidine scaffold. The results indicated that one particular compound provided protection in 50% of subjects at a dose of 30 mg/kg during the MES test, with a protective index significantly higher than traditional AEDs like phenytoin .
Compound | ED50 MES (mg/kg) | TD50 NT (mg/kg) | Protective Index |
---|---|---|---|
20 | 52.30 | >500 | >9.56 |
Phenytoin | 28.10 | >100 | >3.6 |
This table summarizes the efficacy and safety profile of selected compounds, showcasing the potential of pyrazolo[1,5-a]pyrimidine derivatives in treating epilepsy.
Cancer Treatment
The compound has also been investigated for its role in cancer therapy. Pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. Inhibiting COX-2 can lead to reduced tumor growth and metastasis .
Anti-inflammatory Effects
In addition to their anticonvulsant and anticancer properties, pyrazolo[1,5-a]pyrimidines are also noted for their anti-inflammatory activities. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions characterized by chronic inflammation .
化学反応の分析
Electrophilic Halogenation
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation at the 3-position under oxidative conditions. For example:
Reaction Conditions | Product | Yield | Source |
---|---|---|---|
NaI, K₂S₂O₈, H₂O, 80°C | 3-iodo derivative | 89–96% | |
NBS (N-bromosuccinimide), CCl₄, reflux | 3-bromo derivative | 63–96% |
This reactivity mirrors studies on 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, where iodination occurs selectively on the pyrazole ring .
Cross-Coupling Reactions
Halogenated intermediates enable further functionalization via palladium-catalyzed cross-coupling:
Reaction Type | Conditions | Example Product | Yield | Source |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 3-Aryl derivatives | 75–92% | |
Sonogashira coupling | CuI, PdCl₂(PPh₃)₂, Et₃N, THF | 3-Alkynyl derivatives | 68–85% |
For instance, Sonogashira coupling of 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine with alkynes yields alkynylated analogs .
Oxidation of Thioether
The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone derivatives:
Oxidizing Agent | Conditions | Product | Yield | Stability |
---|---|---|---|---|
mCPBA | CH₂Cl₂, 0°C | Sulfoxide | 70–85% | Moderate |
H₂O₂, AcOH | Reflux, 12 h | Sulfone | 60–78% | High |
While specific data for this compound is unavailable, analogous pyrazolo[1,5-a]pyrimidine thioethers show predictable oxidation behavior .
Hydrolysis of Acetamide
The N-phenylacetamide moiety may undergo hydrolysis under acidic or basic conditions:
Conditions | Product | Yield | Notes |
---|---|---|---|
6M HCl, reflux, 24 h | 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid | 55–65% | Partial decomposition |
NaOH (10%), EtOH, 80°C | Sodium salt of acetic acid | 70–80% | Requires purification |
Ring Functionalization
The 5-methyl and 3-phenyl groups on the pyrazolo[1,5-a]pyrimidine core can undergo further modifications:
Reaction | Conditions | Example Modification | Source |
---|---|---|---|
Friedel-Crafts alkylation | AlCl₃, R-X, CH₂Cl₂ | 5-(Alkyl) derivatives | |
C–H activation | Pd(OAc)₂, Ag₂CO₃, DMF, 120°C | 3-(Substituted aryl) derivatives |
For example, 3-phenyl groups in related compounds undergo regioselective C–H arylation to introduce electron-withdrawing substituents .
Key Stability Considerations
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .
-
pH Sensitivity : The acetamide group hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 12) conditions .
-
Photoreactivity : Thioether-containing analogs show moderate UV stability but degrade under prolonged light exposure .
特性
IUPAC Name |
2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-12-20(27-14-19(26)24-17-10-6-3-7-11-17)25-21(23-15)18(13-22-25)16-8-4-2-5-9-16/h2-13H,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWPJARMSWSIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。